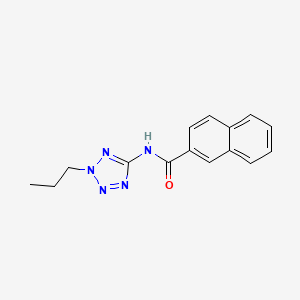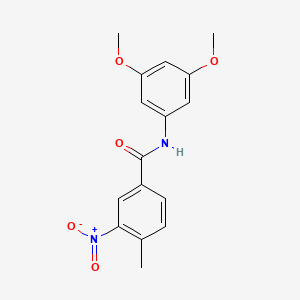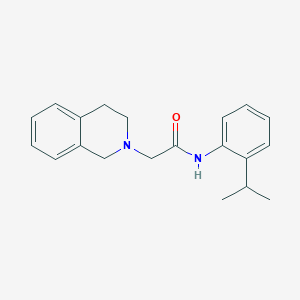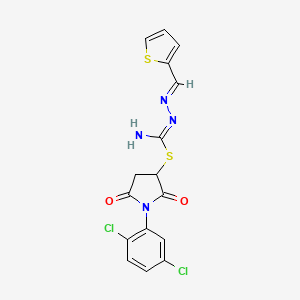
2-(2,4-dichlorophenoxy)-N,N-diisopropylacetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2,4-dichlorophenoxy)-N,N-diisopropylacetamide, commonly known as 'diclofop-methyl', is a widely used herbicide that belongs to the chemical family of aryloxyphenoxypropionates. It is a selective herbicide that is primarily used to control grassy weeds in crops like wheat, barley, and oats. The compound has gained significant attention in the scientific community due to its unique properties and potential applications.
Mechanism of Action
The mechanism of action of diclofop-methyl involves the inhibition of acetyl-CoA carboxylase (ACCase), an enzyme that is essential for the production of fatty acids in plants. The compound binds to the ACCase enzyme, preventing it from functioning properly. This leads to the accumulation of toxic levels of malonyl-CoA, which eventually leads to the death of the target weeds.
Biochemical and Physiological Effects:
Diclofop-methyl has been found to have minimal toxicity to mammals and birds. However, the compound has been found to be toxic to aquatic organisms like fish and crustaceans. The compound has also been found to have some negative effects on soil microorganisms, leading to a decrease in soil fertility.
Advantages and Limitations for Lab Experiments
One of the main advantages of diclofop-methyl is its high selectivity towards grassy weeds. This makes it an ideal herbicide for crops like wheat, barley, and oats. However, the compound has some limitations when used in lab experiments. Its high selectivity towards grassy weeds makes it difficult to use as a broad-spectrum herbicide. Additionally, the compound has been found to be unstable in acidic conditions, limiting its use in certain experiments.
Future Directions
There are several potential future directions for the use of diclofop-methyl. One area of interest is the development of new formulations of the compound that increase its stability and effectiveness. Another area of interest is the development of new herbicides based on the structure of diclofop-methyl. Additionally, the compound has potential applications in the treatment of certain diseases like cancer, and further research is needed to explore these possibilities.
Conclusion:
Diclofop-methyl is a widely used herbicide that has gained significant attention in the scientific community due to its unique properties and potential applications. The compound acts by inhibiting the production of fatty acids in plants, leading to the death of target weeds. While the compound has some limitations when used in lab experiments, there are several potential future directions for its use in agriculture and medicine.
Synthesis Methods
The synthesis of diclofop-methyl involves the reaction of 2,4-dichlorophenol with isopropylamine to form 2,4-dichlorophenyl isopropylamine. The resulting compound is then reacted with acetyl chloride to form 2-(2,4-dichlorophenoxy)-N,N-diisopropylacetamide. The synthesis method has been optimized to increase the yield and purity of the compound.
Scientific Research Applications
Diclofop-methyl has been extensively studied for its potential applications in the field of agriculture. The compound has been found to be highly effective in controlling grassy weeds in crops like wheat, barley, and oats. It acts by inhibiting the production of fatty acids in the target weeds, leading to their death. The compound has also been studied for its potential applications in the treatment of certain diseases like cancer.
properties
IUPAC Name |
2-(2,4-dichlorophenoxy)-N,N-di(propan-2-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19Cl2NO2/c1-9(2)17(10(3)4)14(18)8-19-13-6-5-11(15)7-12(13)16/h5-7,9-10H,8H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XMYHKGAENHGLCH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N(C(C)C)C(=O)COC1=C(C=C(C=C1)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19Cl2NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-(4-ethoxyphenyl)-5-[(4-methylbenzyl)amino]-1,3-oxazole-4-carbonitrile](/img/structure/B5884643.png)
![3-[2-(4-methylphenyl)-2-oxoethoxy]-6H-benzo[c]chromen-6-one](/img/structure/B5884666.png)
![5-(trifluoromethyl)-2-[3-(trifluoromethyl)phenoxy]pyridine](/img/structure/B5884674.png)
![3,4-dimethoxybenzaldehyde [2-(4-bromophenyl)-4-quinazolinyl]hydrazone](/img/structure/B5884688.png)

![N-[4-(2,4-dimethylphenyl)-5-methyl-1,3-thiazol-2-yl]nicotinamide](/img/structure/B5884692.png)

![N'-[(5-ethyl-2-thienyl)methylene]-2-isobutyl-4-quinolinecarbohydrazide](/img/structure/B5884712.png)
![{[5-(2-bromo-4-nitrophenyl)-2-furyl]methylene}malononitrile](/img/structure/B5884735.png)

![1-[(2-methoxyphenoxy)acetyl]-4-phenylpiperazine](/img/structure/B5884745.png)
![ethyl 2-[(3,4-dichlorophenyl)amino]-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B5884748.png)